molecular formula C30H32ClN5O3S B11213729 3-(4-chlorobenzyl)-N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

3-(4-chlorobenzyl)-N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B11213729
M. Wt: 578.1 g/mol
InChI Key: YUKZUFQYVUPZJN-UHFFFAOYSA-N
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Description

3-(4-chlorobenzyl)-N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by its intricate structure, which includes a chlorobenzyl group, a methoxyphenyl piperazine moiety, and a tetrahydroquinazoline core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzyl)-N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the chlorobenzyl and methoxyphenyl piperazine groups. Common reagents used in these reactions include chlorobenzyl chloride, methoxyphenyl piperazine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzyl)-N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with different functional groups, while substitution reactions can introduce various substituents to the chlorobenzyl group.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure suggests potential interactions with biological targets, making it a candidate for drug discovery.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzyl)-N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with molecular targets within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-chlorobenzyl derivatives: Compounds with similar chlorobenzyl groups.

    Methoxyphenyl piperazine derivatives: Molecules containing the methoxyphenyl piperazine moiety.

    Quinazoline derivatives: Other compounds with the quinazoline core structure.

Uniqueness

What sets 3-(4-chlorobenzyl)-N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide apart is its unique combination of functional groups, which may confer distinct biological and chemical properties. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C30H32ClN5O3S

Molecular Weight

578.1 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]-N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C30H32ClN5O3S/c1-39-25-10-8-24(9-11-25)35-17-15-34(16-18-35)14-2-13-32-28(37)22-5-12-26-27(19-22)33-30(40)36(29(26)38)20-21-3-6-23(31)7-4-21/h3-12,19H,2,13-18,20H2,1H3,(H,32,37)(H,33,40)

InChI Key

YUKZUFQYVUPZJN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCCNC(=O)C3=CC4=C(C=C3)C(=O)N(C(=S)N4)CC5=CC=C(C=C5)Cl

Origin of Product

United States

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